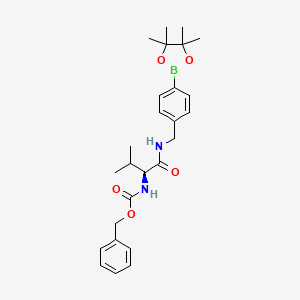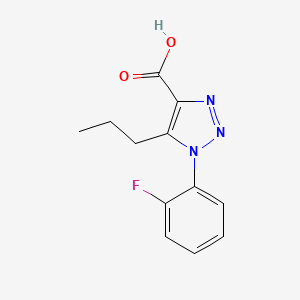
1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Fluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of the 1,2,3-triazole class, which is known for its diverse pharmacological activities. The presence of a fluorophenyl group in triazole compounds has been shown to confer new properties and has been a subject of interest for the synthesis of novel compounds with potential biological activities .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides with alkynes, a process that can be catalyzed by various reagents. For instance, the synthesis of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives was achieved using POCl3 as a cyclizing agent . Similarly, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives utilized copper iodide as a catalyst in a reaction involving phenyl acetylene, sodium azide, and methyl iodide . These methods highlight the versatility of triazole synthesis, which can be adapted to introduce different substituents, such as the propyl group in the compound of interest.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit various interactions with substituents. For example, the crystal structures of related compounds have shown small dihedral angles between the triazole ring and attached aryl rings, indicating relatively flat structures or specific shapes such as "V" shaped configurations . These structural features are crucial as they can influence the biological activity and intermolecular interactions of the compounds.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and nitration, which can modify their properties and potential applications. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can yield different methoxy derivatives depending on the reactant ratio . Nitration of the same compound can lead to the formation of meta-nitro derivatives or more extensively nitrated products under different conditions . These reactions demonstrate the chemical versatility of triazole compounds and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The introduction of fluorophenyl groups has been shown to result in compounds with new properties, which are confirmed by various analytical methods such as elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry . The solubility, stability, and reactivity of these compounds can vary significantly, affecting their potential applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Photophysical Properties and Sensing Applications
Research on 1,2,3-triazole derivatives, including compounds structurally similar to 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid, highlights their promising applications due to unique photophysical properties. These compounds exhibit bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their sensitivity to structural changes and the microenvironment, alongside pH-dependent fluorescence response, positions them as potential candidates for developing pH sensors in biological research. The ability to undergo aggregation-induced emission enhancement (AIEE) further underscores their utility in real-time biological applications, such as monitoring and controlling pH levels without toxicity concerns (Safronov et al., 2020).
Molecular Interactions and Structural Analysis
The synthesis and characterization of 1,2,4-triazole derivatives reveal insights into lp⋯π intermolecular interactions, crucial for understanding their biological activity. These derivatives demonstrate various intermolecular interactions, contributing to their structural stability and potential bioactivity. Such studies provide a foundation for exploring these compounds in biological contexts, including their role in molecular recognition processes (Shukla et al., 2014).
Synthesis for Biologically Active Scaffolds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the adaptability of triazole derivatives for creating biologically active scaffolds. These compounds are pivotal for generating peptidomimetics or other bioactive molecules, highlighting the triazole ring's versatility in medicinal chemistry. Such synthetic methodologies enable the development of compounds with potential applications across various biological targets, including enzyme inhibitors (Ferrini et al., 2015).
Fluorescent Dyes and Sensing Mechanisms
The development of fluorescent dyes containing triazole derivatives demonstrates their significant role in sensing applications. These compounds exhibit fluorescence properties that are sensitive to environmental changes, making them suitable for designing sensors. Such attributes facilitate the development of innovative approaches for detecting pH variations and other biochemical analytes in complex biological systems (Wrona-Piotrowicz et al., 2022).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
For example, they have been reported to exhibit antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Pharmacokinetics
It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-propyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-5-10-11(12(17)18)14-15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBIKRQIUXEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

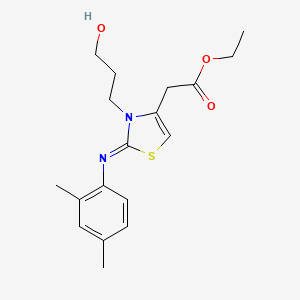
![2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2524405.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)

![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2524410.png)

![7-Fluoro-3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2524413.png)
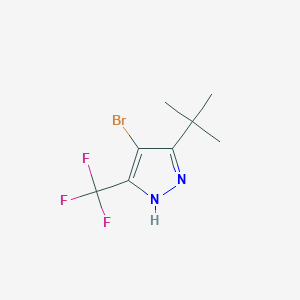
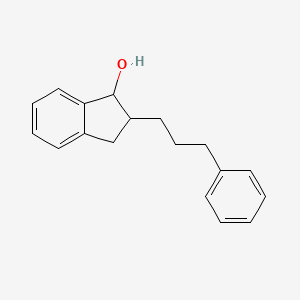

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)


